

Technical Guide: Synthesis of Dimethyl trans,trans-Muconate from Muconic Acid

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Compound of Interest

Compound Name: *Dimethyl trans,trans-muconate*

CAS No.: 1119-43-3

Cat. No.: B074490

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Executive Summary & Strategic Analysis

Target Molecule: **Dimethyl trans,trans-muconate** (ttDMM) Starting Material: cis,cis-Muconic acid (ccMA) – typically bio-derived via fermentation (e.g., *Pseudomonas putida*). Core Challenge: The thermodynamic instability of the cis,cis isomer and its propensity to cyclize into muconolactone under acidic thermal conditions.

The "Protect-then-Isomerize" Strategy

Direct thermal isomerization of cis,cis-muconic acid to the trans,trans form in acidic media is kinetically competitive with intramolecular lactonization. Once the lactone forms, it represents a yield loss that is difficult to reverse.

Therefore, the most robust protocol for high-purity applications involves a two-stage chemically distinct workflow:

- **Kinetic Protection:** Rapid esterification of ccMA to dimethyl cis,cis-muconate (ccDMM). This "caps" the carboxylic acid groups, physically preventing lactonization.
- **Thermodynamic Isomerization:** Iodine-catalyzed photo-thermal isomerization of the diester to the thermodynamically stable trans,trans configuration.

Mechanistic Pathway

The transformation relies on the solubility differential between the isomers and the radical-mediated bond rotation catalyzed by iodine.

Reaction Scheme (Graphviz)



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Figure 1: Reaction pathway highlighting the necessity of the ester intermediate to avoid lactonization.

Detailed Experimental Protocol

Phase 1: Acid-Catalyzed Esterification

This step converts ccMA to the crude dimethyl ester mixture.

Reagents:

- cis,cis-Muconic Acid (10.0 g, 70.4 mmol)
- Methanol (anhydrous, 150 mL)
- Sulfuric Acid (conc.[1] H2SO4, 0.5 mL)

Procedure:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Add muconic acid and methanol. The acid may not fully dissolve at room temperature.

- Catalysis: Add H₂SO₄ dropwise with stirring.
- Reflux: Heat the mixture to reflux (65 °C) for 18–24 hours. The solution should become clear as the ester forms.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Concentrate the solvent in vacuo to approximately 20% of the original volume.
 - Dilute with ethyl acetate (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst.
 - Wash with brine, dry over MgSO₄, and concentrate to yield the crude dimethyl muconate (mixture of cis,cis and cis,trans isomers).
 - Note: Do not worry about isomer purity here; the next step corrects it.

Phase 2: Iodine-Catalyzed Isomerization

This step drives the mixture to the trans,trans isomer, which is significantly less soluble in methanol, facilitating purification.

Reagents:

- Crude Dimethyl Muconate (from Phase 1)
- Methanol (5 mL per gram of ester)
- Iodine (I₂, 1–2 mol% relative to ester)

Procedure:

- Resuspension: Dissolve the crude ester in methanol in a round-bottom flask.
- Catalyst Addition: Add the iodine crystals. The solution will turn dark amber.
- Reflux & Irradiation: Heat to reflux.

- Critical Optimization: While thermal reflux works (approx. 24–48h), exposing the flask to visible light (e.g., a standard fume hood LED or sunlight) accelerates the radical mechanism, potentially reducing reaction time to <4 hours [1, 5].
- Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or ¹H-NMR.[2][3][4] The trans,trans isomer is the most non-polar spot.
- Crystallization (Self-Validating Step):
 - Once conversion is complete, remove the heat source.
 - Allow the flask to cool slowly to room temperature, then place in an ice bath (0 °C) for 2 hours.
 - Observation: The trans,trans-dimethyl muconate will precipitate as heavy, crystalline needles/plates. The cis isomers remain soluble.
- Isolation: Filter the crystals under vacuum. Wash the filter cake with cold methanol (-20 °C) to remove residual iodine color.

Purification & Characterization

If the product retains a yellow tint (iodine trace), a recrystallization is required.

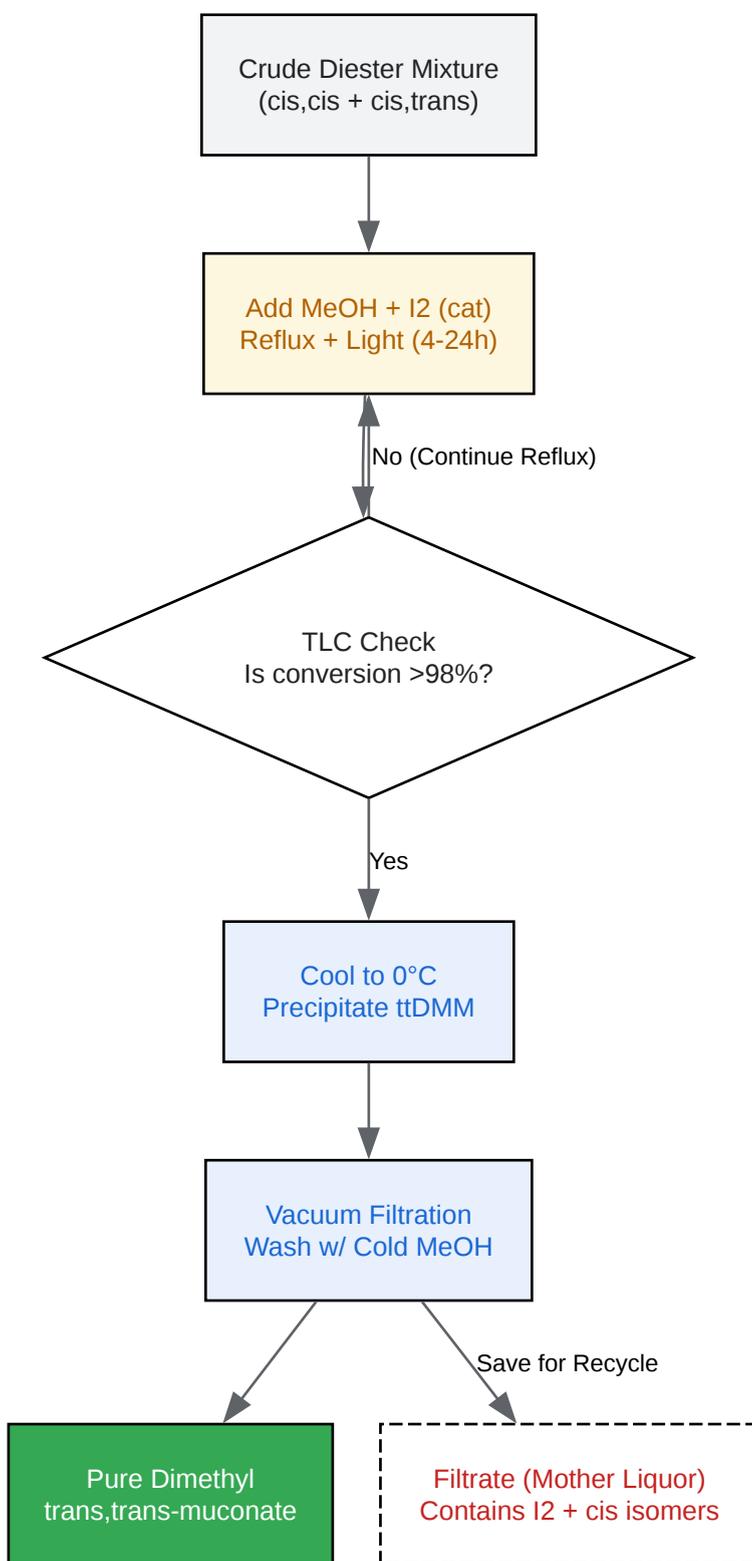
Recrystallization Protocol:

- Dissolve the crude ttDMM in minimal boiling methanol.
- (Optional) If color persists, add activated charcoal, boil for 5 mins, and hot-filter.
- Cool slowly to 4 °C.
- Collect crystals.[5]

Data Summary Table

Property	Value / Observation	Method of Verification
Appearance	White to off-white needles	Visual Inspection
Melting Point	156 – 158 °C	Capillary Melt Apparatus [2]
Yield (Overall)	85 – 95%	Gravimetric
¹ H NMR (CDCl ₃)	δ 3.78 (s, 6H, OMe), 6.19 (m, 2H), 7.32 (m, 2H)	NMR Spectroscopy
Solubility	Low in cold MeOH; High in DMSO, Acetone	Solubility Test

Experimental Workflow Diagram



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Figure 2: Operational workflow for the iodine-catalyzed isomerization and isolation.

Troubleshooting & Optimization

Persistent Iodine Color

- Cause: Trapped iodine within the crystal lattice.
- Solution: Wash the filter cake with a 5% aqueous solution of sodium thiosulfate (). This reduces elemental iodine to colorless iodide, which washes away. Follow with a water wash and drying.

Low Yield / Incomplete Precipitation

- Cause: Excess solvent keeps the product dissolved.
- Solution: The trans,trans isomer is sparingly soluble in cold methanol, but solubility increases sharply with temperature. Ensure the volume of methanol is minimal (just enough to dissolve at reflux). If yield is low, concentrate the mother liquor by 50% and re-cool.

Polymerization[3][4][6]

- Cause: Overheating or presence of radical initiators without iodine control.
- Prevention: Add a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts if scaling up beyond 100g, although iodine itself usually acts as a sufficient regulator in this specific transformation.

References

- Iodine-Catalyzed Isomerization of Dimethyl Mucon
 - Demonstrates the kinetic barriers and the efficiency of iodine in methanol for high-yield isomeriz
- **Dimethyl trans,trans-muconate** Properties.
 - Verifies physical properties including melting point (157-158°C) and density.[6]
- Enzymatic Synthesis of Muconic Acid-Based Polymers. *Polymers* (MDPI). 2021.

- Details the downstream utility of ttDMM and validates the reflux/iodine protocol for polymer-grade monomer synthesis.
- Process for purification of DMT by crystallization.
 - Provides industrial context on the crystallization dynamics of terephthalate/mucon
- Cis,cis-Muconic acid isomerization and catalytic conversion. Green Chemistry (RSC). 2018.
 - Elucidates the lactonization side-reactions in acidic media, justifying the ester-first approach.

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